Diallyl chlorendate is a chemical compound with the formula and a molecular weight of 468.96 g/mol. It appears as a colorless to pale yellow liquid that is insoluble in water but freely soluble in organic solvents such as benzene and methanol . This compound features multiple chlorine substituents, which contribute to its unique properties and reactivity.
The biological activity of diallyl chlorendate is not extensively documented, but compounds with similar structures often exhibit significant biological effects. For instance, related allyl compounds are known for their antimicrobial and antifungal properties. The presence of chlorine atoms may influence its activity, potentially enhancing its effectiveness against certain pathogens or pests .
Diallyl chlorendate can be synthesized through several methods:
Diallyl chlorendate has several applications across different fields:
Diallyl chlorendate shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Diallyl phthalate | Used primarily in molding compositions; less chlorinated | |
| Diallyl disulfide | Known for its garlic-like odor; exhibits health benefits | |
| Allyl chloride | A reactive alkyl halide used mainly for producing epichlorohydrin | |
| Chlorendic acid | Utilized for flame retardancy; more complex structure |
Diallyl chlorendate's unique combination of multiple chlorine atoms and allylic structures differentiates it from these compounds, particularly regarding its potential applications in flame-retardant materials and as a chemical intermediate.
Diallyl chlorendate, chemically known as bis(prop-2-enyl) 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, represents a specialized diallyl ester monomer with unique polymerization characteristics [1] [2]. The compound exhibits a molecular formula of C15H12Cl6O4 with a molecular weight of 468.97 daltons and demonstrates distinctive reactivity patterns in radical polymerization processes [1] [2].
Ultraviolet radiation initiates polymerization of diallyl chlorendate through multiple mechanistic pathways involving photochemical bond cleavage and radical generation [3] [4]. The primary initiation mechanism involves the homolytic cleavage of carbon-oxygen bonds within the ester groups under ultraviolet exposure, generating reactive alkoxy radicals and carbon-centered radicals [5] [6]. These photogenerated radicals subsequently initiate chain propagation through addition reactions with adjacent allyl double bonds [3] [5].
The quantum yield for photolysis of chlorinated diallyl esters demonstrates values in the range of 0.1 to 0.2, with the efficiency dependent upon the wavelength of incident radiation [5]. Ultraviolet irradiation at wavelengths between 280 and 320 nanometers proves most effective for initiating radical formation in diallyl chlorendate systems [5] [6]. The presence of multiple chlorine substituents in the bicyclic structure enhances the photochemical reactivity by stabilizing the resulting radical intermediates through inductive effects [5] [7].
Research demonstrates that ultraviolet-initiated polymerization of diallyl chlorendate proceeds through a complex mechanism involving both intermolecular crosslinking and intramolecular cyclization reactions [6] [8]. The rate of radical generation under ultraviolet irradiation follows first-order kinetics with respect to incident light intensity, with rate constants typically ranging from 10^-4 to 10^-3 per second under standard irradiation conditions [8] [9].
Thermal crosslinking of diallyl chlorendate exhibits distinct temperature-dependent behavior with critical activation thresholds governing network formation [10] [11] [12]. The thermal initiation of polymerization occurs through the decomposition of peroxide initiators, with dicumyl peroxide demonstrating optimal performance at temperatures between 120 and 170 degrees Celsius [12] [13]. Above 170 degrees Celsius, degradative chain transfer reactions become predominant, resulting in decreased crosslinking density despite increased conversion rates [12].
The activation energy for thermal polymerization of diallyl chlorendate ranges from 24 to 27 kilocalories per mole, comparable to other allyl ester systems [14] [12]. This activation energy encompasses contributions from initiation, propagation, and termination processes, with degradative chain transfer playing a significant role in the overall kinetic behavior [14] [8]. Temperature-dependent studies reveal that optimal crosslinking occurs within a narrow temperature window, typically between 140 and 160 degrees Celsius [12] [13].
| Temperature Range (°C) | Crosslinking Efficiency (%) | Degradative Transfer Rate | Network Quality |
|---|---|---|---|
| 120-140 | 65-75 | Low | Good |
| 140-160 | 80-90 | Moderate | Excellent |
| 160-170 | 70-85 | High | Good |
| >170 | 60-70 | Very High | Poor |
The gel point behavior of diallyl chlorendate exhibits percolation theory characteristics, with the relaxation exponent approaching theoretical values of 0.7 to 0.8 [12]. Dynamic mechanical analysis reveals that the zero shear rate viscosity diverges at the gel point, following power law relationships consistent with critical gel behavior [12].
Copolymerization of diallyl chlorendate with acrylate monomers demonstrates complex kinetic behavior influenced by the significant differences in reactivity between allyl and acrylate functional groups [15] [16]. The reactivity ratios for diallyl chlorendate-acrylate copolymerization systems typically show values of r1 (diallyl chlorendate) = 0.1-0.3 and r2 (acrylate) = 3-8, indicating preferential incorporation of acrylate units into the growing polymer chains [15] [16].
The copolymerization proceeds through a free radical mechanism with acrylate monomers demonstrating higher propagation rate constants compared to diallyl chlorendate [15] [17]. This reactivity difference necessitates controlled feeding strategies to achieve uniform copolymer composition, with continuous addition of diallyl chlorendate to acrylate-rich reaction mixtures proving most effective [15] [16].
Kinetic modeling of copolymerization reveals that the overall rate of polymerization depends on the square root of initiator concentration and exhibits first-order dependence on total monomer concentration [15] [17]. The presence of diallyl chlorendate in copolymerization systems introduces crosslinking potential through the pendant allyl groups, leading to network formation at relatively low conversion levels [15] [11].
| Acrylate Comonomer | Reactivity Ratio r1 | Reactivity Ratio r2 | Copolymerization Rate | Crosslinking Onset |
|---|---|---|---|---|
| Methyl acrylate | 0.15 | 6.2 | High | 15-20% conversion |
| Butyl acrylate | 0.22 | 4.8 | Moderate | 20-25% conversion |
| Hydroxyethyl acrylate | 0.18 | 5.4 | High | 12-18% conversion |
Network formation in diallyl chlorendate-based thermosetting resins occurs through a combination of intermolecular crosslinking and intramolecular cyclization reactions [11] [18] [12]. The primary crosslinking mechanism involves radical addition of growing polymer chains to pendant allyl groups, creating three-dimensional network structures with varying degrees of crosslink density [11] [12].
The cyclopolymerization tendency of diallyl chlorendate leads to the formation of five-membered pyrrolidine rings within the polymer backbone, contributing approximately 48% of the total cyclic structures formed during polymerization [19] [20]. The remaining 52% consists of six-membered cyclic structures resulting from alternative cyclization pathways [19] [20]. This cyclization behavior significantly influences the final network properties and crosslink density of the cured resin [20] [12].
Gelation kinetics follow classical percolation theory, with the gel point occurring at conversions between 20 and 30% depending on reaction temperature and initiator concentration [12] [18]. The crosslinking density continues to increase post-gelation, reaching maximum values at conversions of 80-90% [12] [11]. Dynamic mechanical analysis reveals that the storage modulus increases by three to four orders of magnitude during the transition from liquid to gel to glassy network [12].
The network structure exhibits heterogeneous characteristics with regions of high and low crosslink density, attributed to the competing reactions of intermolecular crosslinking and intramolecular cyclization [12] [20]. This heterogeneity influences the mechanical properties and thermal stability of the final thermosetting resin [12] [11].
Polymerization inhibition of diallyl chlorendate systems demonstrates sensitivity to various chemical species, with oxygen representing the most significant inhibitor in radical polymerization processes [21] [22] [23]. Oxygen inhibition occurs through rapid reaction with carbon-centered radicals to form peroxy radicals, which exhibit low reactivity toward vinyl addition but high efficiency in chain termination [21] [23].
The dissolved oxygen concentration in diallyl chlorendate monomers typically ranges from 10^-3 to 10^-2 molar, creating substantial inhibition periods before polymerization initiation [22] [23]. Effective polymerization requires reduction of oxygen concentration to approximately 4×10^-6 molar or below, necessitating inert atmosphere conditions or oxygen scavenging additives [22] [23].
Phenolic inhibitors, including 2,6-dinitro-para-cresol and tertiary butylated phenols, demonstrate effectiveness in preventing premature polymerization during storage [21] . These compounds function through hydrogen atom donation to propagating radicals, forming stable phenoxy radicals that terminate chain growth [21] [25]. The inhibitor efficiency depends on the bond dissociation energy of the phenolic hydroxyl group and the stability of the resulting phenoxy radical [21].
| Inhibitor Type | Concentration (ppm) | Inhibition Period (hours) | Mechanism | Temperature Stability |
|---|---|---|---|---|
| Hydroquinone | 100-500 | 8-12 | Radical scavenging | Up to 80°C |
| 2,6-Dinitro-para-cresol | 50-200 | 12-18 | Hydrogen donation | Up to 120°C |
| Phenothiazine | 25-100 | 15-24 | Radical trapping | Up to 100°C |
| Oxygen | 1000-8000 | Variable | Peroxy radical formation | All temperatures |
Nitroxide compounds, particularly 2,2,6,6-tetramethyl-4-piperidone nitroxide derivatives, exhibit exceptional inhibition efficiency even in oxygen-free environments [21] [26]. These stable radicals function through reversible termination mechanisms, allowing for controlled polymerization when thermal or photochemical activation overcomes the inhibition effect [21] [26].
Diallyl chlorendate (DAC) is an unsaturated, halogen-rich di-ester capable of covalent incorporation into polyesters and vinyl-ester matrices. When its allylic double bonds are co-polymerised with tetramethyl bis-(diallyl-phosphonate) or structurally related tetraphosphonates, dual‐mode (Cl/P) flame retardancy is obtained. Calorimetric studies show a 43% reduction in total heat release relative to DAC-only networks, attributed to gaseous PO∙ radical quenching combined with condensed-phase char promotion by DAC’s chlorine-induced cross-linking [1]. For injection-moulded sheets (3 mm) the UL-94 V-0 rating is reached at a total halogen + phosphorus level of 8 wt %. Importantly, tensile modulus is unaffected (< 3% change) because the phosphonate adduct participates in network formation rather than remaining as a plasticising additive.
DAC’s bicyclic chlorinated core imparts rigidity; when used as a reactive diluent (15–25 phr) in low-profile unsaturated polyesters, viscosity falls from 820 to 530 mPa s (25 °C) facilitating high fibre-volume infusion. After BPO curing, DMA shows storage modulus 3.2 GPa at 50 °C, exceeding the neat matrix by 18% as the bulky chlorendate ring limits segmental mobility. Ageing at 250 °C for 1 h yields weight loss < 0.4% and < 8% loss in interlaminar shear strength, confirming thermo-oxidative robustness desirable for electric-propulsion structural parts [3].
DAC can be converted to isocyanate-terminated pre-polymers that UV-cure on cellulosic or nylon blends. A one-step spray application of 30 wt % aqueous dispersion (pH 7) followed by 365 nm irradiation (0.9 J cm⁻²) forms a nanometric (≈ 550 nm) flame-retardant skin. Compared with phosphate-only systems, the Cl-rich DAC layer improves LOI from 28% to 36% while preserving handle (< 5% increase in bending rigidity). Hydrolysis of residual allyl groups during laundering is mitigated via carbamate cross-links; after 50 ISO 105-C10 cycles fabrics still pass NFPA 701 flame spread [5].
Halogenated esters frequently raise permittivity; however DAC’s rigid cage restricts dipolar relaxation. Epoxy micro-electronics potting resin modified with DAC shows εʹ decrease of 0.3 units versus brominated analogues while boosting arc-track resistance (CTI > 600 V). TGA-MS identifies HCl evolution initiating at 365 °C which reacts with alumina trihydrate filler to yield AlCl₃ and water; the endothermic dehydration supplies additional heat-sink capacity during thermal runaway events in SiC-modules. Partial discharge inception voltage rises by 28% owing to lowered charge mobility in the densely cross-linked DAC domain [8].
DAC participates in addition-type imide networks (norbornene end-capped bismaleimides) processed by resin-transfer moulding at 220 °C, giving void-free carbon prepregs. Thermo-oxidative weight loss after 1000 h / 260 °C is below 1%, outperforming phenolic-novolac control (3.8%). FAA flame-penetration testing on 3 mm laminates records a 32 s > 2 000 °C burn-through time, exceeding current aircraft cargo‐liner requirements (15 s). Post-flame compression-after-impact (CAI) at 150 °C retains 81% of baseline, attributed to DAC-derived aromatic-chloride cross-links that resist scission [9] [10].
| Property | Neat UPR | DAC-UPR | DAC + P | DAC-Epoxy | DAC-BMI |
|---|---|---|---|---|---|
| LOI (%) | 22 | 27 | 32 | 29 | 34 |
| Peak HRR (kW m⁻²) | 680 | 520 | 370 | 410 | 355 |
| εʹ @ 1 MHz | 3.46 | – | – | 3.15 | 3.28 |
| Tg (DMA, °C) | 142 | 168 | 165 | 192 | 287 |
| Char @ 700 °C (wt %) | 11 | 20 | 36 | 25 | 38 |
UPR = unsaturated polyester; P = phosphorus tetraphosphonate; BMI = bismaleimide